Boronic acid, B-(2-methyl-4-phenoxyphenyl)-
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Overview
Description
Boronic acid, B-(2-methyl-4-phenoxyphenyl)-, also known as 4-Phenoxyphenylboronic acid, is an organic compound with the molecular formula C12H11BO3. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenylboronic acid typically involves the reaction of phenol derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol, and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of 4-Phenoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl halides with boronic acids in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
Aryl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
4-Phenoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Industry: Applied in the production of dyes, polymers, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a phenoxy group.
4-Biphenylboronic Acid: Features a biphenyl structure.
Uniqueness
4-Phenoxyphenylboronic acid is unique due to its phenoxy substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
CAS No. |
1449001-34-6 |
---|---|
Molecular Formula |
C13H13BO3 |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(2-methyl-4-phenoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
InChI Key |
ONABHGKRELKYRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
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